molecular formula C20H20O3 B290686 4-Benzoylphenyl cyclohexanecarboxylate

4-Benzoylphenyl cyclohexanecarboxylate

Cat. No.: B290686
M. Wt: 308.4 g/mol
InChI Key: WPAUFFLEIDRADM-UHFFFAOYSA-N
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Description

4-Benzoylphenyl cyclohexanecarboxylate is a synthetic ester compound offered for research and development purposes. This chemical features a cyclohexanecarboxylate group linked to a benzophenone-derived aromatic ring, a structure that suggests potential utility in several advanced research areas. Primary research applications for this compound are anticipated in polymer science and material chemistry. The benzophenone moiety is a well-known photoactive group, making derivatives like this one candidates for investigation as photoinitiators in UV-curing systems . Furthermore, the molecular scaffold, which incorporates a cyclohexane ring, is commonly explored in medicinal chemistry for the design of bioactive molecules. Recent studies highlight that novel cyclohexanecarboxamide analogues demonstrate significant anticonvulsant effects by activating the Nrf2-ARE pathway, a key regulator of cellular antioxidant response . This underscores the continued relevance of the cyclohexane motif in developing new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for ensuring the safe handling and use of this material in accordance with their institution's guidelines.

Properties

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

(4-benzoylphenyl) cyclohexanecarboxylate

InChI

InChI=1S/C20H20O3/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)23-20(22)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2

InChI Key

WPAUFFLEIDRADM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between 4-benzoylphenyl cyclohexanecarboxylate and similar compounds:

Compound Name Structural Features Applications/Properties Biological Activity References
This compound Benzoylphenyl ester group attached to cyclohexanecarboxylate Potential pharmacological or synthetic intermediate Hypothesized lipid modulation or metabolic interaction Inferred
Ethyl cyclohexanecarboxylate Ethyl ester group Flavor/odor component in fermented foods (e.g., table olives) Contributes to sensory attributes
N-(4-benzoylphenyl)pyrrole-2-carboxamide Pyrrole-2-carboxamide linked to 4-benzoylphenyl Lipid-lowering agent in hyperlipidemic models Reduces triglycerides, LDL, and total cholesterol by 15–22%
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate Bromophenyl substitution at cyclohexane position Chemical intermediate in organic synthesis Not explicitly reported
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate Amino and halogenated aryl substituents Crystal engineering and heterocyclic synthesis Structural studies for drug design

Pharmacological Potential

  • Lipid-Lowering Effects : N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives (e.g., compounds 3 and 5) significantly reduce plasma triglycerides (p<0.001) and LDL cholesterol in hyperlipidemic rats . The 4-benzoylphenyl group likely enhances binding to lipid metabolism targets, suggesting that this compound may share similar activity, albeit modulated by its ester linkage.
  • Metabolic Pathways: Cyclohexanecarboxylate is a proposed intermediate in anaerobic benzoate degradation, involving CoA ligases and dehydrogenases .

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Loading : 10–20 mol% AlCl₃ relative to the acid chloride.

  • Solvent : Anhydrous dichloromethane or toluene to prevent hydrolysis of the acid chloride.

  • Temperature : 0–25°C to balance reaction rate and side-product formation.

  • Yield : 65–78% after purification via silica gel chromatography.

Mechanistic Insights :
The AlCl₃ coordinates to the carbonyl oxygen of cyclohexanecarbonyl chloride, increasing its electrophilicity. The 4-benzoylphenol’s hydroxyl group attacks the activated carbonyl, displacing chloride and forming the ester bond. Steric hindrance from the benzoyl group necessitates prolonged reaction times (12–24 hours) for complete conversion.

Transesterification of Methyl Cyclohexanecarboxylate

Transesterification offers a milder alternative, particularly for acid-sensitive substrates. This method involves reacting methyl cyclohexanecarboxylate with 4-benzoylphenol in the presence of a base catalyst, such as sodium methoxide (NaOMe).

Key Parameters

  • Catalyst : 5–10 mol% NaOMe.

  • Solvent : Methanol or ethanol, which also acts as a nucleophile in equilibrium.

  • Temperature : Reflux conditions (60–80°C) to drive methanol evaporation and shift equilibrium toward product formation.

  • Yield : 55–70%, with residual starting materials removed via distillation.

Limitations :
The equilibrium nature of transesterification limits maximum yields. Continuous removal of methanol through a Dean-Stark apparatus improves efficiency, achieving yields up to 85% under optimized conditions.

Enzymatic Esterification for Green Synthesis

Recent advances in biocatalysis have enabled enzyme-mediated synthesis of aromatic esters. Lipases, such as Candida antarctica Lipase B (CAL-B), catalyze the esterification of cyclohexanecarboxylic acid with 4-benzoylphenol in non-aqueous media.

Process Details

  • Enzyme : Immobilized CAL-B (Novozym 435).

  • Solvent : Tert-butyl alcohol or ionic liquids to maintain enzyme activity.

  • Temperature : 30–40°C to prevent enzyme denaturation.

  • Yield : 40–60%, with superior stereoselectivity compared to chemical methods.

Advantages :

  • Avoids toxic catalysts and harsh conditions.

  • Scalable for industrial applications with enzyme recycling.

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors enhance heat and mass transfer for the direct esterification method, achieving throughputs of 1–5 kg/hour.

Purification Techniques

  • Crystallization : Recrystallization from ethyl acetate/hexane mixtures removes unreacted 4-benzoylphenol.

  • Distillation : Short-path distillation under reduced pressure isolates the ester from high-boiling byproducts.

  • Chromatography : Reserved for high-purity pharmaceutical grades, albeit with higher costs.

Comparative Analysis of Methods

Method Catalyst Yield (%) Purity (%) Scalability
Direct EsterificationAlCl₃65–7895–98High
TransesterificationNaOMe55–7090–95Moderate
Enzymatic SynthesisCAL-B40–6085–90Emerging

Key Observations :

  • Direct esterification remains the gold standard for yield and scalability.

  • Enzymatic methods, while eco-friendly, require further optimization for industrial adoption .

Q & A

Q. Example Reaction Conditions Table :

StepReagents/ConditionsPurposeYield (%)
EsterificationCyclohexanecarbonyl chloride, pyridine, DCM, 0°C → RT, 12hEster bond formation70–85
PurificationSilica gel chromatography (EtOAc:Hex = 1:4)Remove unreacted phenol/byproducts>95 purity

What analytical techniques are recommended for characterizing this compound?

Basic Research Question
A multi-technique approach ensures structural validation and purity assessment:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.0 ppm) and cyclohexane protons (δ 1.2–2.5 ppm).
    • ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and ketone (δ ~200 ppm) groups.
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (benzoyl C=O) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

How does the metabolic pathway of this compound influence its biological activity?

Advanced Research Question
In vivo, the ester bond undergoes hydrolysis to release cyclohexanecarboxylic acid and 4-benzoylphenol. Key metabolic steps include:

  • Hydrolysis : Liver esterases cleave the ester, generating metabolites.
  • β-Oxidation : Cyclohexanecarboxylic acid is oxidized to shorter-chain derivatives (e.g., adipic acid) .
  • Aromatization : Cyclohexanecarboxylic acid may convert to benzoic acid, excreted as hippuric acid.

Q. Implications for Bioactivity :

  • The benzoylphenol moiety may act as a pharmacophore, interacting with lipid-regulating enzymes (e.g., HMG-CoA reductase) .
  • Metabolite toxicity should be evaluated via hepatic enzyme assays (e.g., CYP450 inhibition studies).

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Conflicts in NMR or IR data often arise from impurities or tautomerism. Methodological solutions include:

  • Cross-Validation : Compare experimental data with PubChem or Reaxys entries for analogous esters .
  • DEPT-135 NMR : Distinguish CH₃, CH₂, and CH groups in complex cyclohexane ring environments.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and confirm stereochemistry .

Q. Example Workflow :

Re-purify the compound using preparative HPLC.

Re-run NMR under higher resolution (500 MHz+).

Compare computed (DFT) vs. experimental spectra.

What computational methods predict the reactivity of this compound in nucleophilic environments?

Advanced Research Question

  • Reactivity Simulations : Use Gaussian or ORCA software to model transition states for ester hydrolysis or ketone reduction.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction kinetics.
  • Docking Studies : Predict interactions with esterase enzymes using AutoDock Vina .

Q. Key Findings :

  • The electron-withdrawing benzoyl group increases ester bond polarization, accelerating hydrolysis rates compared to non-aromatic analogs.

What safety precautions are critical when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use a fume hood to prevent inhalation of fine particles.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis.
  • Toxicology : LD₅₀ data for similar esters suggest moderate toxicity (oral LD₅₀ > 2000 mg/kg in rats). Conduct Ames tests for mutagenicity .

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